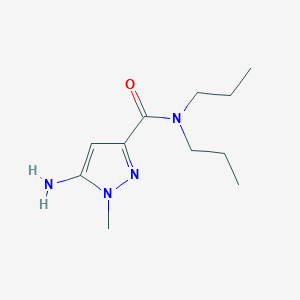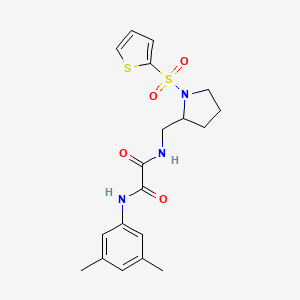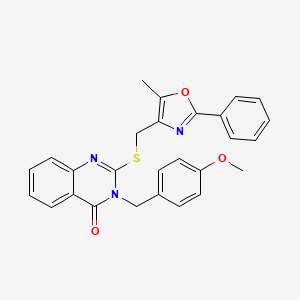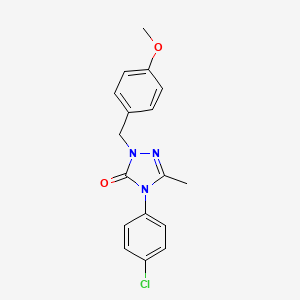![molecular formula C13H17ClN2O B2935140 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide CAS No. 2411240-00-9](/img/structure/B2935140.png)
2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide is a chemical compound that is commonly known as JNJ-40411813. It is a selective antagonist of the orexin receptor 1 (OX1R), which is a G-protein coupled receptor that is involved in the regulation of sleep and wakefulness. JNJ-40411813 has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
作用机制
JNJ-40411813 is a selective antagonist of the 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide. The 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide is primarily expressed in the lateral hypothalamus, which is a region of the brain that is involved in the regulation of sleep and wakefulness. By blocking the 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide, JNJ-40411813 reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a number of biochemical and physiological effects. In animal models, JNJ-40411813 has been shown to increase the levels of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of sleep and wakefulness. JNJ-40411813 has also been shown to reduce the levels of the neurotransmitter dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward and motivation, making JNJ-40411813 a potential treatment for addiction.
实验室实验的优点和局限性
One of the major advantages of JNJ-40411813 for lab experiments is its selectivity for the 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the limitations of JNJ-40411813 is its poor solubility in water, which can make it difficult to administer in experiments.
未来方向
There are a number of future directions for research on JNJ-40411813. One area of research is in the development of new sleep aids. JNJ-40411813 has shown promise as a potential treatment for insomnia, and further research could lead to the development of new drugs that are more effective and have fewer side effects.
Another area of research is in the treatment of addiction. JNJ-40411813 has been shown to reduce the reinforcing effects of drugs of abuse, and further research could lead to the development of new treatments for addiction.
Finally, JNJ-40411813 has also been shown to have potential therapeutic applications in the treatment of obesity. Further research could lead to the development of new drugs that target the 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide and reduce food intake and body weight.
合成方法
The synthesis of JNJ-40411813 involves a multi-step process that starts with the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 3-methylpyridine-2-carbaldehyde. This reaction yields the intermediate compound 2-chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]acetamide. This intermediate is then subjected to a series of reactions involving the use of reagents such as NaBH4, NaOH, and HCl to yield the final product, JNJ-40411813.
科学研究应用
JNJ-40411813 has been extensively studied in scientific research due to its potential therapeutic applications. One of the major areas of research has been in the treatment of sleep disorders. JNJ-40411813 has been shown to improve sleep latency and increase total sleep time in animal models. It has also been shown to reduce wakefulness in humans, making it a potential treatment for insomnia.
Another area of research has been in the treatment of obesity. JNJ-40411813 has been shown to reduce food intake and body weight in animal models. It has also been shown to reduce the reinforcing effects of food and drugs of abuse, making it a potential treatment for addiction.
属性
IUPAC Name |
2-chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9-4-3-7-15-11(9)13(5-6-13)8-16-12(17)10(2)14/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWWSFSSSQRNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CC2)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)

![N-Cyclohexyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2935062.png)


![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)
![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2935069.png)
![N-cyclopentyl-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2935071.png)
![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)

![[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2935074.png)

![N-(2-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2935077.png)
